

Application Notes and Protocols for POPG Sodium Salt in Liposome Preparation

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Compound of Interest

Compound Name: POPG sodium salt

Cat. No.: B15574200

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Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (**POPG sodium salt**) is an anionic phospholipid crucial for the development of liposomal drug delivery systems. Its integration into the lipid bilayer imparts a negative surface charge, which can influence the stability, encapsulation efficiency, and biodistribution of the liposomes. The negative charge helps to prevent aggregation through electrostatic repulsion and can play a significant role in the interaction of liposomes with cells and other biological components. These application notes provide a detailed protocol for the preparation and characterization of liposomes containing **POPG sodium salt** using the thin-film hydration and extrusion method.

Properties of POPG Sodium Salt

Property	Value	Reference
Molecular Formula	C40H76NaO10P	[1][2]
Molecular Weight	770.99 g/mol	[1][2]
Appearance	White to off-white powder	
Charge	Anionic	[1][3][4]
Gel-to-Liquid Crystalline Transition Temperature (Tm)	-2 °C	

Experimental Protocol: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and varying molar percentages of **POPG sodium salt**.

Materials and Equipment

- Lipids:
 - 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
 - 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (POPG)
- Solvents:
 - Chloroform
 - Methanol
- Hydration Buffer:
 - Phosphate-buffered saline (PBS), pH 7.4
- Model Drug (for encapsulation efficiency determination):
 - Doxorubicin or Calcein
- Equipment:
 - Round-bottom flask (50 mL)
 - Rotary evaporator
 - Nitrogen gas source
 - Vacuum pump

- Water bath or heating block
- Mini-extruder
- Polycarbonate membranes (100 nm pore size)
- Syringes (1 mL)
- Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
- Spectrophotometer or Fluorometer

Step-by-Step Procedure

- Lipid Film Formation:

1. Prepare stock solutions of POPC and POPG in chloroform (e.g., 10 mg/mL).
2. In a round-bottom flask, combine the desired molar ratios of POPC and POPG stock solutions to achieve a total lipid amount of 20 mg.
3. Attach the flask to a rotary evaporator.
4. Evaporate the organic solvent under reduced pressure at a temperature above the transition temperature of the lipids (for POPC and POPG, room temperature is sufficient).
5. Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.
6. For final traces of solvent removal, place the flask under high vacuum for at least 2 hours or overnight. A thin, uniform lipid film should be visible on the inner surface of the flask.

- Hydration:

1. Add 2 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the round-bottom flask containing the dry lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer at the desired concentration.

2. Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid transition temperature (room temperature is adequate for POPC/POPG mixtures) for 1 hour. This process results in the formation of multilamellar vesicles (MLVs).
- Extrusion:
 1. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
 2. Draw the MLV suspension into a 1 mL syringe and place it in one of the extruder ports. Place an empty syringe in the opposite port.
 3. Heat the extruder to a temperature above the lipid transition temperature.
 4. Gently push the plunger of the syringe containing the liposome suspension, forcing it through the membrane into the empty syringe.
 5. Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles. The final extrusion should be into the clean syringe.
 - Purification (Optional):
 1. To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis against the hydration buffer.

Characterization of POPG-Containing Liposomes

Particle Size and Zeta Potential

The hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the prepared liposomes are measured using a Dynamic Light Scattering (DLS) instrument.

Table 1: Effect of POPG Molar Percentage on Physicochemical Properties of POPC/POPG Liposomes

POPC:POPG Molar Ratio	Average Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
100:0	105 ± 5	< 0.1	-5 ± 2
90:10	110 ± 6	< 0.1	-25 ± 4
80:20	112 ± 5	< 0.1	-47 ± 5[4]
70:30	115 ± 7	< 0.15	-55 ± 6
50:50	120 ± 8	< 0.2	-65 ± 7

Data are presented as mean ± standard deviation and are compiled from typical results reported in the literature.

Encapsulation Efficiency

The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes and quantifying the amount of drug in the liposomal fraction.

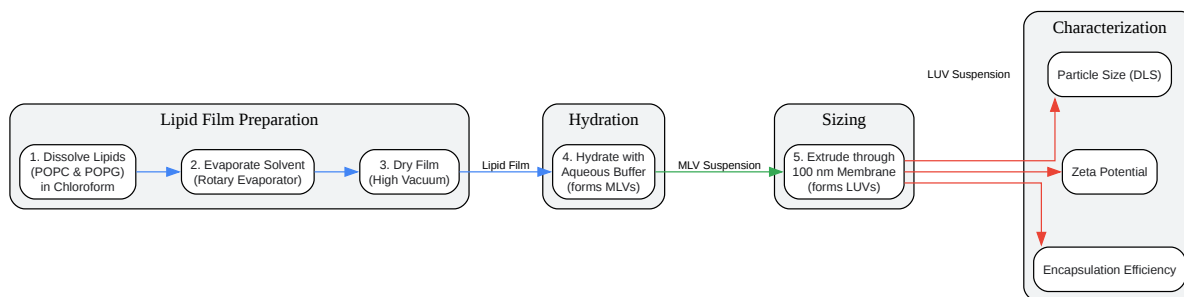
Table 2: Encapsulation Efficiency of a Model Hydrophilic Drug in POPC/POPG Liposomes

POPC:POPG Molar Ratio	Encapsulation Efficiency (%)
100:0	5 - 10
90:10	15 - 25
80:20	20 - 35
70:30	25 - 40
50:50	30 - 50

Encapsulation efficiency is highly dependent on the drug and the specific protocol used. The values presented are illustrative for a model hydrophilic drug.

Experimental Workflow and Diagrams

The following diagram illustrates the key steps in the preparation of POPG-containing liposomes.



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